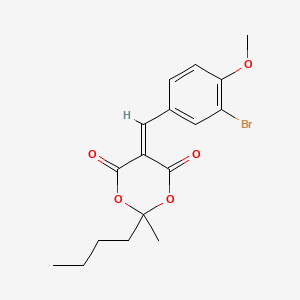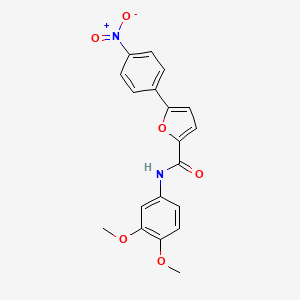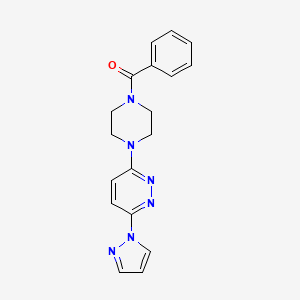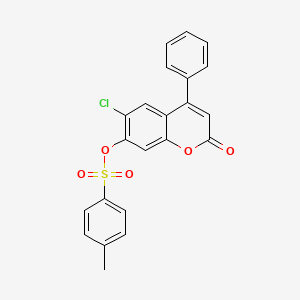
3-(aminosulfonyl)-N-(4-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(aminosulfonyl)-N-(4-nitrophenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as N-(4-nitrophenyl)-3-aminosulfonylbenzamide and has the chemical formula C13H11N3O5S.
Mecanismo De Acción
The mechanism of action of 3-(aminosulfonyl)-N-(4-nitrophenyl)benzamide is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that this compound acts as an inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
3-(aminosulfonyl)-N-(4-nitrophenyl)benzamide has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. This compound has also been found to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 3-(aminosulfonyl)-N-(4-nitrophenyl)benzamide in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a potential candidate for the development of new anticancer drugs. However, one of the limitations of using this compound is its toxicity, which can limit its use in in vivo experiments.
Direcciones Futuras
There are several future directions for the research on 3-(aminosulfonyl)-N-(4-nitrophenyl)benzamide. One of the significant directions is the development of new drugs based on this compound for the treatment of cancer and inflammatory diseases. Another direction is the investigation of the mechanism of action of this compound to understand its potential applications better. Additionally, the toxicity of this compound needs to be further studied to determine its safety for use in in vivo experiments.
In conclusion, 3-(aminosulfonyl)-N-(4-nitrophenyl)benzamide is a chemical compound that has the potential to be used in various fields of scientific research. Its potential applications in medicinal chemistry, including anticancer, anti-inflammatory, and analgesic properties, make it a promising candidate for the development of new drugs. Further research is needed to understand its mechanism of action, toxicity, and potential applications better.
Métodos De Síntesis
The synthesis of 3-(aminosulfonyl)-N-(4-nitrophenyl)benzamide involves the reaction of 4-nitroaniline with p-toluenesulfonyl chloride in the presence of a base to form N-(4-nitrophenyl)-p-toluenesulfonamide. This intermediate compound is then reacted with 3-aminophenylboronic acid in the presence of a palladium catalyst to form 3-(aminosulfonyl)-N-(4-nitrophenyl)benzamide.
Aplicaciones Científicas De Investigación
3-(aminosulfonyl)-N-(4-nitrophenyl)benzamide has potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. This compound has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been found to have anti-inflammatory and analgesic properties.
Propiedades
IUPAC Name |
N-(4-nitrophenyl)-3-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5S/c14-22(20,21)12-3-1-2-9(8-12)13(17)15-10-4-6-11(7-5-10)16(18)19/h1-8H,(H,15,17)(H2,14,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGYTNMMHWRJAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5914228 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-4-[(5-isopropyl-3-thienyl)carbonyl]piperazine](/img/structure/B5171734.png)


![N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5171756.png)
![2-methyl-4-(4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenyl)-3-butyn-2-ol](/img/structure/B5171759.png)
![4-tert-butyl-N-(4-{N-[(2,5-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5171768.png)
![6-bromo-3-chloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5171771.png)
![N-(2-methoxyethyl)-1-(3-methylbutyl)-5-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5171790.png)
![1-(4-fluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5171795.png)

![N-(2-chloro-4,6-dimethylphenyl)-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}acetamide](/img/structure/B5171803.png)

![N~2~-(4-isopropylphenyl)-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5171813.png)
![3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5171817.png)